molecular formula C16H12BrN B8473974 6-(Bromomethyl)-2-phenylquinoline CAS No. 50971-16-9

6-(Bromomethyl)-2-phenylquinoline

Cat. No.: B8473974
CAS No.: 50971-16-9
M. Wt: 298.18 g/mol
InChI Key: SQBMQTBPIKXHHN-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2-phenylquinoline is a brominated quinoline derivative characterized by a fused benzene-pyridine core. The bromomethyl (-CH₂Br) group at the 6-position and a phenyl (-C₆H₅) substituent at the 2-position confer distinct reactivity and physicochemical properties.

Key features:

  • Structure: The bromomethyl group enhances electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions or further functionalization.
  • Applications: Brominated quinolines are widely used in medicinal chemistry (e.g., antiviral agents ), materials science, and as ligands in catalysis.

Properties

CAS No.

50971-16-9

Molecular Formula

C16H12BrN

Molecular Weight

298.18 g/mol

IUPAC Name

6-(bromomethyl)-2-phenylquinoline

InChI

InChI=1S/C16H12BrN/c17-11-12-6-8-16-14(10-12)7-9-15(18-16)13-4-2-1-3-5-13/h1-10H,11H2

InChI Key

SQBMQTBPIKXHHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Position) Molecular Formula Key Features Reference
6-(Bromomethyl)-2-phenylquinoline Bromomethyl (6), Phenyl (2) C₁₆H₁₂BrN High electrophilicity at C6; phenyl group enhances π-stacking interactions. N/A
6-(Bromomethyl)-2-methylquinoline Bromomethyl (6), Methyl (2) C₁₁H₁₀BrN Methyl group reduces steric hindrance compared to phenyl.
6-Bromo-2-ferrocenylquinoline Bromo (6), Ferrocenyl (2) C₁₉H₁₄BrNFe Ferrocenyl moiety introduces redox activity for electrochemical applications.
6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline Bromomethyl (6), Cl (4), CF₃ (2) C₁₁H₇BrClF₃N Electron-withdrawing CF₃ and Cl groups enhance stability and lipophilicity.
2-Phenylquinoline (unsubstituted) Phenyl (2) C₁₅H₁₁N Parent scaffold; used as a building block for antiviral agents .

Physicochemical Properties

  • Thermodynamic Stability: 2-Phenylquinoline: Lower enthalpy of sublimation (ΔsubH° = 99.3 kJ/mol) compared to 2-methylquinoline (ΔsubH° = 91.2 kJ/mol), indicating reduced intermolecular interactions due to phenyl steric effects . Electron-Withdrawing Groups: Compounds like 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline exhibit higher thermal stability due to CF₃ and Cl substituents .

Tables of Comparative Data

Table 1: Substituent Impact on Thermodynamic Properties

Compound ΔsubH° (kJ/mol) Key Substituent Effect Reference
2-Methylquinoline 91.2 Methyl reduces steric hindrance, lowers stability.
2-Chloroquinoline 98.1 Chlorine increases polarity and intermolecular forces.
2-Phenylquinoline 99.3 Phenyl enhances π-stacking but increases steric bulk.

Table 2: Antiviral Activity of Selected Quinolines

Compound Target Virus EC₅₀ (µM) Key Feature Reference
2-Phenylquinoline derivative (6g) SARS-CoV-2 0.2 6,7-Dimethoxytetrahydroisoquinoline substitution.
6-Bromo-2-ferrocenylquinoline N/A N/A Redox-active; potential for drug delivery systems.

Q & A

Basic: What are the common synthetic routes for preparing 6-(Bromomethyl)-2-phenylquinoline?

The synthesis typically involves bromomethylation of a pre-functionalized quinoline scaffold. A primary method is nucleophilic substitution, where a methyl group at the 6-position of 2-phenylquinoline is brominated using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical initiation or photochemical conditions . Alternatively, coupling reactions (e.g., Suzuki-Miyaura) can introduce aryl groups at the 2-position before bromomethylation . For example, 6-bromo-2-ferrocenylquinoline derivatives were synthesized via palladium-catalyzed cross-coupling, highlighting the versatility of brominated intermediates in modular synthesis .

Advanced: How can researchers optimize bromomethylation to minimize by-products?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction homogeneity and reduce radical side reactions .
  • Temperature control : Lower temperatures (0–25°C) suppress undesired polymerization or over-bromination .
  • Catalyst use : Radical initiators (e.g., AIBN) at 0.1–1 mol% improve regioselectivity .
  • Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) effectively separates brominated products from di-substituted by-products .

Basic: What spectroscopic techniques confirm the structure of this compound?

  • NMR : 1H^1\text{H} NMR identifies the bromomethyl proton as a singlet (~δ 4.5–4.8 ppm), while aromatic protons appear as multiplets (δ 7.2–8.5 ppm) . 13C^{13}\text{C} NMR confirms the quaternary carbon at the bromomethyl position (~δ 30–35 ppm) .
  • Mass spectrometry : ESI-MS shows a molecular ion peak at m/zm/z 299.05 (for C16H12BrN+\text{C}_{16}\text{H}_{12}\text{BrN}^+) .
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated for analogous 6-chloro-2-(4-methoxyphenyl)quinoline derivatives .

Advanced: How to resolve contradictory reactivity data in different solvent systems?

Contradictions often arise from solvent polarity effects on transition states. For example:

  • In polar solvents (e.g., DMSO), the bromomethyl group undergoes faster SN2\text{S}_N2 substitution due to stabilized ionic intermediates .
  • Non-polar solvents (e.g., toluene) favor radical pathways, leading to divergent products .
    Methodological approach :
    • Conduct kinetic studies in varying solvents.
    • Use DFT calculations to model solvent-dependent transition states .
    • Validate with control experiments (e.g., trapping radical intermediates with TEMPO) .

Basic: What biological activities are associated with bromomethyl-substituted quinolines?

Bromomethyl groups enhance electrophilicity, enabling covalent binding to biological targets. For example:

  • Antimicrobial activity : Quinoline derivatives inhibit bacterial DNA gyrase via halogen-bond interactions .
  • Anticancer potential : Analogues like 6-(bromomethyl)pteridine-2,4-diamine disrupt folate metabolism in cancer cells .

Advanced: Design strategies for stable analogues of this compound

  • Steric hindrance : Introduce bulky substituents (e.g., 4-[(2R)-butan-2-yl]phenyl) to protect the bromomethyl group from hydrolysis .
  • Electron-withdrawing groups : Nitro or carbonyl groups at the 4-position stabilize the quinoline ring via resonance .
  • Prodrug approaches : Mask the bromomethyl group as a tert-butyl ester, improving solubility and slow-release kinetics .

Basic: How does the bromomethyl group affect the quinoline ring’s electronic properties?

The bromomethyl group is electron-withdrawing via inductive effects, reducing electron density at the 6-position. This activates the ring for electrophilic substitution at the 5- and 7-positions, as shown in comparative studies of 6-bromo vs. 6-chloro derivatives .

Advanced: Computational methods to predict regioselectivity in downstream reactions

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For this compound, the 5-position is most reactive for electrophilic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize functionalization sites .
  • Machine learning : Train models on existing quinoline reaction databases to predict optimal conditions for desired regioselectivity .

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